bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLHKNKZCXZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing available data with established chemical principles, this document offers insights into its chemical properties, a plausible synthetic route, and its potential as a scaffold in the development of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows them with a unique reactivity profile. The incorporation of the azetidine motif into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and greater three-dimensionality, which can positively impact pharmacokinetic and pharmacodynamic profiles[1]. The 3-substituted azetidine framework, in particular, serves as a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs[2][3].

The subject of this guide, bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, combines this valuable azetidine core with the well-defined properties of an oxalate salt, suggesting its potential as a stable, crystalline solid suitable for pharmaceutical development.

Physicochemical Properties

While specific experimental data for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is not extensively reported in publicly available literature, its properties can be inferred from the characteristics of its components: 3-(hydroxymethyl)azetidin-3-ol and oxalic acid.

Table 1: Physicochemical Properties of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid and its Precursor

| Property | bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (Predicted/Inferred) | 3-(hydroxymethyl)azetidin-3-ol (Reported) |

| CAS Number | 1946021-31-3 | 934672-00-1 |

| Molecular Formula | C10H20N2O8 | C4H9NO2 |

| Molecular Weight | 296.27 g/mol | 103.12 g/mol [4] |

| Appearance | White to off-white crystalline solid | Not specified |

| Melting Point | Expected to be a distinct melting point, likely decomposing upon melting. Amine oxalates typically have defined melting points. | Not available |

| Solubility | Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents (e.g., ether, hexanes)[5][6]. | Not specified |

| Stability | Stable under normal temperatures and pressures. Oxalates can slowly corrode steel[7]. | Not specified |

Structural Elucidation

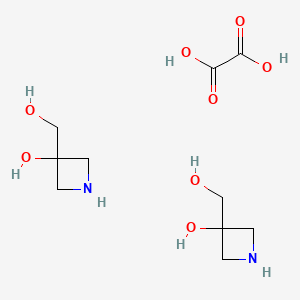

The structure consists of two molecules of 3-(hydroxymethyl)azetidin-3-ol ionically bonded to one molecule of oxalic acid. The nitrogen atom of the azetidine ring is protonated, forming a salt with the deprotonated oxalic acid.

Caption: Ionic interaction in the compound.

Inferred Chemical Properties

-

Acidity/Basicity: The azetidine nitrogen is basic and is protonated by the acidic protons of oxalic acid.

-

Reactivity: The reactivity of the azetidine ring is largely retained, allowing for potential N-functionalization under basic conditions to liberate the free amine. The hydroxyl groups offer sites for esterification or etherification.

Synthesis and Purification

A plausible synthetic route to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid involves a two-step process: the synthesis of the free base, 3-(hydroxymethyl)azetidin-3-ol, followed by salt formation with oxalic acid.

Synthesis of 3-(hydroxymethyl)azetidin-3-ol

The synthesis of 3-substituted azetidin-3-ols can be challenging due to the strained ring system. A common strategy involves the cyclization of a suitable acyclic precursor. One potential, though not explicitly documented for this specific molecule, route could be adapted from known azetidine syntheses.

Caption: General synthetic workflow for 3-substituted azetidin-3-ols.

Formation of the Oxalate Salt

The formation of an amine oxalate salt is typically a straightforward acid-base reaction.

Experimental Protocol: Preparation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid

-

Dissolution: Dissolve one equivalent of oxalic acid in a suitable solvent, such as isopropanol or ethanol.

-

Addition of Amine: In a separate flask, dissolve two equivalents of 3-(hydroxymethyl)azetidin-3-ol in the same solvent.

-

Reaction: Slowly add the oxalic acid solution to the amine solution with stirring. The reaction is typically exothermic.

-

Precipitation: The oxalate salt is expected to precipitate out of the solution. If precipitation is not immediate, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce crystallization[8].

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent or anti-solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed to obtain a high-purity product[8].

Analytical Characterization

A comprehensive characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid would involve a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the hydroxymethyl protons. The chemical shifts of the azetidine protons would be influenced by the protonation of the nitrogen.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the azetidine ring, the hydroxymethyl group, and the carboxylate carbon of the oxalate.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ | 3.5 - 4.5 | 50 - 60 |

| Hydroxymethyl CH₂ | 3.0 - 4.0 | 60 - 70 |

| Quaternary Azetidine C | - | 70 - 80 |

| Oxalate C=O | - | 160 - 170 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying key functional groups.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl groups[9][10] |

| N-H Stretch | 2400 - 2800 (broad) | Ammonium salt |

| C=O Stretch | 1600 - 1700 (strong) | Carboxylate of oxalate |

| C-O Stretch | 1000 - 1200 | Hydroxyl groups[10] |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be suitable for analyzing this salt. In positive ion mode, the spectrum should show a peak corresponding to the protonated free base, [C₄H₉NO₂ + H]⁺, at m/z 104.1. In negative ion mode, a peak for the oxalate anion, [C₂H₂O₄ - H]⁻, at m/z 89.0 would be expected.

Potential Applications in Drug Development

While specific biological activities of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid have not been reported, the 3-substituted azetidine scaffold is a component of numerous biologically active compounds.

-

Neurological Disorders: 3-Substituted azetidines have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression[2][3].

-

Infectious Diseases: The azetidine ring is a core component of many antibacterial agents[1].

-

Oncology: Recent studies have identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta, an emerging target in cancer therapy[11].

The di-hydroxyl functionality of bis(3-(hydroxymethyl)azetidin-3-ol) offers two points for further chemical modification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening. The oxalate salt form provides a stable and potentially more handleable version of the free base for synthetic manipulations and formulation studies.

Conclusion

bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a promising chemical entity that combines the desirable features of the azetidine scaffold with the stability of an oxalate salt. While direct experimental data is limited, this guide provides a scientifically grounded overview of its expected properties, a viable synthetic approach, and its potential utility in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Hydroxymethyl)-3-azetidinol | CAS#:934672-00-1 | Chemsrc [chemsrc.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Ammonium oxalate | CAS#:1113-38-8 | Chemsrc [chemsrc.com]

- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate Salt

Abstract

This technical guide provides a detailed methodology for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt, a specialized azetidine derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of a direct published synthetic route, this document outlines a rational, multi-step pathway starting from readily available precursors. The proposed synthesis is grounded in established chemical principles and draws parallels from the synthesis of analogous 3-substituted azetidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive protocol, mechanistic insights, and safety considerations.

Introduction and Significance

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, strained ring structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity. Specifically, 3,3-disubstituted azetidines are valuable scaffolds for creating molecules with three-dimensional complexity. The target molecule, bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt, features a geminal diol and hydroxymethyl group on the azetidine ring, presenting multiple points for further functionalization or for influencing intermolecular interactions. The oxalate salt form can enhance crystallinity and stability, which is often desirable for active pharmaceutical ingredients (APIs).

This guide proposes a robust synthetic strategy to access this target compound, addressing the current gap in publicly available synthetic procedures. The pathway is designed to be logical and adaptable, providing a solid foundation for researchers in this field.

Proposed Synthetic Pathway

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt is proposed to proceed in two main stages: first, the synthesis of the free base, 3-(hydroxymethyl)azetidin-3-ol, and second, its conversion to the oxalate salt. The synthesis of the azetidine core is the most challenging step and is proposed to be achieved through a multi-step sequence starting from N-benzyl-3-hydroxyazetidine.

Rationale for the Synthetic Approach

The chosen synthetic route is based on the following considerations:

-

Starting Material Availability: N-benzyl-3-hydroxyazetidine is a commercially available and well-documented starting material.

-

Protecting Group Strategy: The benzyl group serves as a suitable protecting group for the azetidine nitrogen, being stable under various reaction conditions and readily removable via catalytic hydrogenation.

-

Stepwise Introduction of Functionality: The geminal hydroxymethyl and hydroxyl groups at the C3 position are introduced sequentially through a series of well-established organic transformations, including oxidation, nucleophilic addition, and reduction. This stepwise approach allows for better control over the chemical transformations.

-

Salt Formation: The final step of forming the oxalate salt is a straightforward acid-base reaction that can aid in purification and improve the handling characteristics of the final product.

Overall Synthetic Scheme

The proposed multi-step synthesis is illustrated in the diagram below.

Caption: Proposed synthetic scheme for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of N-Benzyl-azetidin-3-one (B)

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Procedure:

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise, maintaining the temperature below -65 °C.

-

Stir the mixture for 15 minutes, then add a solution of N-benzyl-3-hydroxyazetidine (1.0 eq.) in DCM dropwise, keeping the temperature below -65 °C.

-

After stirring for 1 hour at -78 °C, add triethylamine (5.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-benzyl-azetidin-3-one as a pale yellow oil.

-

Synthesis of Ethyl 2-(1-benzyl-3-hydroxyazetidin-3-yl)acetate (C)

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Procedure:

-

Activate zinc dust (2.0 eq.) by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.

-

To a suspension of the activated zinc in anhydrous tetrahydrofuran (THF), add a small crystal of iodine to initiate the reaction.

-

Add a solution of N-benzyl-azetidin-3-one (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in anhydrous THF dropwise to the zinc suspension.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired product.

-

Synthesis of N-Benzyl-3-(hydroxymethyl)azetidin-3-ol (D)

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Procedure:

-

To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-(1-benzyl-3-hydroxyazetidin-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, 15% NaOH solution, and water (Fieser workup).

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: methanol/DCM) to afford N-benzyl-3-(hydroxymethyl)azetidin-3-ol.

-

Synthesis of 3-(Hydroxymethyl)azetidin-3-ol (E)

-

Apparatus: A Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas.

-

Procedure:

-

Dissolve N-benzyl-3-(hydroxymethyl)azetidin-3-ol (1.0 eq.) in methanol.

-

Add palladium on carbon (10% w/w, 0.1 eq.) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(hydroxymethyl)azetidin-3-ol as the free base.

-

Synthesis of bis(3-(Hydroxymethyl)azetidin-3-ol) Oxalate Salt (F)

-

Apparatus: A beaker or round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve 3-(hydroxymethyl)azetidin-3-ol (2.0 eq.) in a minimal amount of a suitable solvent such as ethanol or isopropanol.

-

In a separate flask, dissolve oxalic acid (1.0 eq.) in the same solvent.

-

Slowly add the oxalic acid solution to the solution of the azetidine diol with stirring.

-

A precipitate should form upon addition. Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final product, bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

-

Caption: Experimental workflow for the synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate salt.

Characterization and Data Summary

The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques. The following table summarizes the expected data for the key compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| N-Benzyl-azetidin-3-one | C₁₀H₁₁NO | 161.20 | ¹H NMR, ¹³C NMR, IR (C=O stretch ~1750 cm⁻¹), MS (m/z) |

| N-Benzyl-3-(hydroxymethyl)azetidin-3-ol | C₁₁H₁₅NO₂ | 193.24 | ¹H NMR, ¹³C NMR, IR (O-H stretch ~3300-3400 cm⁻¹), MS (m/z) |

| 3-(Hydroxymethyl)azetidin-3-ol | C₄H₉NO₂ | 103.12 | ¹H NMR, ¹³C NMR, MS (m/z) |

| bis(3-(Hydroxymethyl)azetidin-3-ol) Oxalate Salt | (C₄H₉NO₂)₂·C₂H₂O₄ | 296.28 | ¹H NMR, ¹³C NMR, Elemental Analysis, Melting Point |

Safety and Handling

-

Oxalyl chloride and DMSO (Swern oxidation): These reagents are toxic and corrosive. The reaction generates toxic carbon monoxide gas and should be performed in a highly efficient fume hood.

-

Lithium aluminum hydride (LiAlH₄): This is a highly reactive and flammable solid. It reacts violently with water. All equipment must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The workup procedure must be performed with extreme caution.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity. The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction; it should be kept wet with solvent during filtration.

-

Oxalic Acid: This is a corrosive and toxic substance. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

spectroscopic data for bis(3-(hydroxymethyl)azetidin-3-ol) oxalate

An In-depth Technical Guide on the Spectroscopic Data for Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical guide on the spectroscopic characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate, enabling its unambiguous identification and quality assessment in a laboratory setting. This guide is built upon a predictive analysis of the spectroscopic data, drawing from foundational principles and comparative data from analogous structures.

Introduction and Molecular Structure

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is an organic salt formed from the reaction of two equivalents of the azetidine derivative, 3-(hydroxymethyl)azetidin-3-ol, with one equivalent of oxalic acid. The azetidine ring system is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The 3-hydroxy-3-(hydroxymethyl)azetidine moiety is particularly noteworthy for its dense array of hydrogen bond donors and acceptors within a compact, rigid framework.

The formation of the oxalate salt proceeds via a standard acid-base reaction, wherein the lone pair of electrons on the azetidine nitrogen abstracts protons from the carboxylic acid groups of oxalic acid. This results in the formation of an azetidinium cation and an oxalate dianion, held together by ionic interactions.

Figure 2. Formation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate.

Spectroscopic Analysis of the Individual Components

A thorough understanding of the spectroscopic characteristics of the individual components is essential for the interpretation of the final salt's spectrum.

Oxalic Acid

Oxalic acid is a simple dicarboxylic acid with well-defined spectroscopic features.

-

Infrared (IR) Spectroscopy: The IR spectrum of oxalic acid is dominated by a very broad O-H stretching band from 3200-2500 cm⁻¹ due to strong hydrogen bonding, and a sharp, intense C=O stretching absorption around 1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In aprotic solvents, the acidic protons give rise to a broad singlet at a very downfield chemical shift (typically > 10 ppm). In protic solvents like D₂O, these protons readily exchange and are often not observed.

-

¹³C NMR: A single resonance is observed for the two equivalent carboxyl carbons in the range of 158-165 ppm.

-

Predicted Spectroscopic Profile of 3-(hydroxymethyl)azetidin-3-ol (Free Base)

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the two hydroxyl groups is expected around 3400-3200 cm⁻¹.

-

A secondary amine N-H stretch should appear in the 3350-3250 cm⁻¹ region.

-

Aliphatic C-H stretching will be observed between 3000-2850 cm⁻¹.

-

Strong C-O stretching bands from the primary and tertiary alcohols are predicted around 1050-1000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Predicted ¹H NMR: The spectrum is expected to show multiplets for the azetidine ring protons between 3.0-3.8 ppm and a signal for the hydroxymethyl protons around 3.5-4.0 ppm. The OH and NH protons would appear as broad, exchangeable signals.

-

Predicted ¹³C NMR: The azetidine ring carbons (C2 and C4) are predicted to resonate at 50-60 ppm, the quaternary carbon (C3) at 65-75 ppm, and the hydroxymethyl carbon at 60-70 ppm.

-

-

Mass Spectrometry:

-

The protonated molecule [M+H]⁺ would be observed at m/z 120 in positive-ion ESI-MS.

-

Comprehensive Spectroscopic Characterization of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalate

The formation of the oxalate salt induces significant and predictable changes in the spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of the salt provides clear evidence of its formation.

-

N⁺-H Stretching: A very broad and strong absorption band is expected in the 3200-2700 cm⁻¹ region, which is characteristic of the ammonium salt. This will likely overlap with the O-H stretching bands.

-

Carboxylate Anion (COO⁻) Stretching: The most definitive feature is the disappearance of the carboxylic acid C=O stretch and the appearance of two new bands:

-

A strong, asymmetric stretching band for the carboxylate anion around 1650-1550 cm⁻¹ .

-

A weaker, symmetric stretching band around 1400-1300 cm⁻¹ .

-

-

O-H Stretching: The broad O-H stretching band from the hydroxyl groups of the azetidinium cation will be present around 3400-3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O)

NMR spectroscopy in a deuterated solvent like D₂O is ideal for characterizing this water-soluble salt.

-

¹H NMR Spectroscopy:

-

Azetidinium Ring Protons: The protonation of the nitrogen atom causes a downfield shift of the adjacent methylene protons. Expect two distinct multiplets in the 3.5-4.5 ppm range.

-

Hydroxymethyl Protons: The chemical shift of the hydroxymethyl protons is not significantly affected and should appear as a singlet or multiplet around 3.5-4.0 ppm .

-

Exchangeable Protons: The hydroxyl (OH) and ammonium (N⁺-H) protons will exchange with the D₂O solvent and will therefore not be observed. Similarly, any residual acidic protons from oxalic acid will also exchange.

-

-

¹³C NMR Spectroscopy:

-

Azetidinium Ring Carbons (C2 and C4): These carbons will experience a slight downfield shift upon nitrogen protonation, with expected chemical shifts in the 55-65 ppm range.

-

Quaternary Carbon (C3): The chemical shift of this carbon should remain relatively unchanged in the 65-75 ppm range.

-

Hydroxymethyl Carbon: This carbon's resonance is also expected to be stable in the 60-70 ppm region.

-

Oxalate Carbonyl Carbon: The carboxylate carbons of the oxalate dianion will be shielded relative to the parent carboxylic acid, with an expected chemical shift in the 165-175 ppm range.

-

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is the most suitable technique for analyzing this salt.

-

Positive Ion Mode: The spectrum will be dominated by the protonated azetidine derivative, [3-(hydroxymethyl)azetidin-3-ol + H]⁺, at m/z = 120 .

-

Negative Ion Mode: The oxalate dianion may be observed at m/z = 88 ([C₂O₄]²⁻), or more commonly, the singly charged hydrogen oxalate anion at m/z = 89 ([HC₂O₄]⁻). The intact salt is not expected to be observed.

Data Summary Tables

The following tables summarize the predicted .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidinium CH₂ (C2/C4) | 3.5 - 4.5 (m) | 55 - 65 |

| Azetidinium C3 | - | 65 - 75 |

| Hydroxymethyl CH₂ | 3.5 - 4.0 (s or m) | 60 - 70 |

| Oxalate C=O | - | 165 - 175 |

Table 2: Key Predicted IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400 - 3200 | Broad, Strong |

| N⁺-H Stretch | 3200 - 2700 | Broad, Strong |

| Carboxylate (asymmetric) | 1650 - 1550 | Strong |

| Carboxylate (symmetric) | 1400 - 1300 | Moderate |

Experimental Workflow

A typical workflow for the complete spectroscopic characterization of a new batch of bis(3-(hydroxymethyl)azetidin-3-ol) oxalate is outlined below.

References

A Technical Guide to bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid (CAS 1946021-31-3): Synthesis, Properties, and Applications in Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a specialized chemical building block for pharmaceutical research. We will delve into the strategic importance of the azetidine scaffold, detail the compound's physicochemical properties, present a robust synthetic pathway with detailed protocols, and explore its applications in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. Small, strained ring systems have emerged as powerful tools for achieving this, and among them, the azetidine ring has garnered significant attention.[1][2] Azetidine, a four-membered saturated nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive scaffold for drug design.[1]

Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring imparts conformational rigidity. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1] Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and basicity, while the ring's three-dimensional structure allows for the exploration of novel vector spaces, aiding in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

The compound bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid represents a functionally rich and synthetically accessible building block. The 3,3-disubstituted pattern on the azetidine core is particularly valuable, offering a gem-diol-like arrangement that can serve as a unique pharmacophore or a bioisosteric replacement for other chemical groups.[4] The formation of an oxalate salt further enhances its utility by improving its solid-state properties, such as crystallinity and handling, which are critical for pharmaceutical development.[5]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application. The key identifiers and properties for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1946021-31-3 | [6][7][8] |

| IUPAC Name | bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid | [7] |

| Molecular Formula | C10H20N2O8 | [6][7] |

| Molecular Weight | 296.27 g/mol | [6][9] |

| Canonical SMILES | OC(=O)C(=O)O.OCC1(O)CNC1.OCC1(O)CNC1 | [6] |

| MDL Number | MFCD29918565 | [6] |

| Purity | Typically ≥95% | [7] |

Synthesis and Characterization

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a multi-step process that hinges on the controlled construction and functionalization of the strained azetidine ring, followed by a straightforward salt formation.

Overall Synthetic Strategy

The logical flow for obtaining the target compound involves three key phases: (1) Synthesis of a protected azetidine precursor, (2) Functionalization at the C3 position to install the hydroxymethyl and hydroxyl groups, and (3) Deprotection and salt formation with oxalic acid. This strategy is designed to manage the reactivity of the azetidine nitrogen and achieve the desired substitution pattern.

Caption: Synthetic workflow for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid.

Experimental Protocol: Synthesis of 1-Benzyl-3-(hydroxymethyl)azetidin-3-ol

This protocol describes a plausible route to the key N-protected intermediate, adapted from established methods for synthesizing related azetidines.[10][11]

Step 1: Synthesis of 1-Benzylazetidin-3-one

-

Rationale: The synthesis begins by creating the azetidine core with a versatile benzyl protecting group and an ketone at the 3-position, which serves as a handle for further functionalization.

-

Procedure:

-

To a solution of 1-benzylazetidin-3-ol (1 equiv.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

-

Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-benzylazetidin-3-one.

-

Step 2: Hydroxymethylation of 1-Benzylazetidin-3-one

-

Rationale: A nucleophilic addition of a one-carbon unit to the ketone is required to install the hydroxymethyl group and generate the tertiary alcohol. A formaldehyde equivalent or a Grignard reaction can be employed.

-

Procedure:

-

Prepare a solution of (Methoxymethyl)magnesium chloride (1.1 equiv.) in THF.

-

To a solution of 1-benzylazetidin-3-one (1 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the Grignard reagent dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

-

The resulting crude product, 1-benzyl-3-(hydroxymethyl)azetidin-3-ol, can be purified by chromatography if necessary.

-

Experimental Protocol: Deprotection and Salt Formation

Step 1: Hydrogenolysis of the N-Benzyl Group

-

Rationale: The benzyl protecting group is robust but can be cleanly removed under catalytic hydrogenation conditions, which are typically non-disruptive to hydroxyl groups. This deprotection reveals the secondary amine necessary for salt formation.

-

Procedure:

-

Dissolve the crude 1-benzyl-3-(hydroxymethyl)azetidin-3-ol (1 equiv.) in methanol.

-

Add Palladium on carbon (10% w/w, ~0.05 equiv.) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the free base, 3-(hydroxymethyl)azetidin-3-ol. This intermediate is often used directly in the next step.

-

Step 2: Formation of the Oxalate Salt

-

Rationale: The final step is a simple acid-base reaction. Oxalic acid, a dicarboxylic acid, reacts with two equivalents of the azetidine base to form a stable, crystalline salt, which aids in purification and handling.[5]

-

Procedure:

-

Dissolve the crude 3-(hydroxymethyl)azetidin-3-ol (2 equiv.) in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

In a separate flask, dissolve oxalic acid (1 equiv.) in the same solvent, warming gently if necessary.

-

Slowly add the oxalic acid solution to the stirred azetidine solution at room temperature.

-

A precipitate should form. Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid as a white or off-white solid.

-

Self-Validating System: Characterization

To ensure trustworthiness and confirm the identity and purity of the final product, a suite of analytical techniques must be employed:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, the 2:1 stoichiometric ratio, and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent azetidine cation.

-

Elemental Analysis: To confirm the bulk purity and elemental composition (C, H, N) of the salt.

Applications and Significance in Drug Discovery

The utility of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid lies in the synergistic combination of its core azetidine scaffold and the advantageous properties imparted by oxalate salt formation.

Caption: Logical framework for the compound's utility in drug discovery.

A Novel Scaffold for Exploring Chemical Space

Leveraging Oxalate Salt Formation for Developability

The choice of a counter-ion is a critical decision in drug development that profoundly impacts a drug candidate's "developability." Oxalic acid is a well-established agent for forming crystalline salts or co-crystals with active pharmaceutical ingredients (APIs).[5] The benefits include:

-

Improved Physicochemical Properties: Oxalate salts can dramatically alter solubility and dissolution rates compared to the free base, which is crucial for achieving desired bioavailability.[5]

-

Enhanced Stability: A stable crystalline form prevents degradation from moisture or heat and ensures a consistent shelf life.

-

Simplified Handling and Formulation: Crystalline solids are generally easier to purify, weigh, and formulate into final dosage forms than amorphous materials or oils.

By providing the 3-(hydroxymethyl)azetidin-3-ol moiety as a pre-formed, high-purity oxalate salt, suppliers offer researchers a direct entry point into this valuable chemical space without the need for extensive in-house salt screening and optimization during the early discovery phases.

Conclusion

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (CAS 1946021-31-3) is more than a simple chemical; it is an enabling tool for modern medicinal chemistry. It combines the desirable attributes of a rigid, three-dimensional azetidine scaffold with the practical, developability-enhancing properties of an oxalate salt. Its demonstrated relevance in developing potent enzyme inhibitors underscores its potential for accelerating the discovery of new therapeutics. For scientists and researchers in drug development, this building block represents a strategic asset for generating novel intellectual property and advancing drug candidates with potentially superior pharmacological profiles.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid state characterization of azelnidipine-oxalic acid co-crystal and co-amorphous complexes: The effect of different azelnidipine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1stsci.com [1stsci.com]

- 7. cas 1946021-31-3|| where to buy 3-(Hydroxymethyl)azetidin-3-ol oxalate(2:1) [german.chemenu.com]

- 8. Oxalic acid bis | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthonix, Inc > NO CAS FOUND | bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid [synthonix.com]

- 10. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is an organic salt formed from the reaction of two equivalents of the amino alcohol 3-(hydroxymethyl)azetidin-3-ol with one equivalent of the dicarboxylic acid, oxalic acid. The formation of this salt is a classic acid-base neutralization reaction.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery, known to impart favorable pharmacokinetic properties to parent molecules.[2][3] The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, influencing solubility and crystal packing.

The molecular weight of this complex is calculated based on the molecular weights of its constituent components.

-

3-(hydroxymethyl)azetidin-3-ol: The molecular formula is C4H9NO2, with a molecular weight of 103.12 g/mol .[4][5]

-

Oxalic Acid (Anhydrous): The molecular formula is C2H2O4, with a molecular weight of 90.034 g/mol .[6][7][8][9][10]

Therefore, the molecular weight of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (C10H20N2O8) is 296.28 g/mol .

Physicochemical Properties

A thorough understanding of the physicochemical properties of the individual components is crucial for predicting the behavior of the resulting salt. The following table summarizes key data for 3-(hydroxymethyl)azetidin-3-ol and oxalic acid.

| Property | 3-(hydroxymethyl)azetidin-3-ol | Oxalic Acid (Anhydrous) | Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid (Predicted) |

| Molecular Formula | C4H9NO2 | C2H2O4 | C10H20N2O8 |

| Molecular Weight | 103.12 g/mol [4][5] | 90.034 g/mol [6][7][8][9][10] | 296.28 g/mol (Calculated) |

| Appearance | Not specified (likely a solid) | White crystalline solid[6][11] | Crystalline solid |

| Boiling Point | 260.0±15.0 °C at 760 mmHg[4] | Decomposes | High, likely decomposes before boiling |

| Density | 1.3±0.1 g/cm3 [4] | 1.9 g/cm³[6] | Likely between 1.3 and 1.9 g/cm³ |

| Solubility | Soluble in polar solvents | Highly soluble in water and alcohol[12][13] | Expected to be soluble in water and polar organic solvents |

Synthesis and Characterization Workflow

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a straightforward acid-base reaction. The subsequent characterization is essential to confirm the structure and purity of the final product. The following diagram illustrates the proposed workflow.

Caption: Workflow for the synthesis and characterization of the target salt.

Detailed Experimental Protocol: Synthesis

-

Materials: 3-(hydroxymethyl)azetidin-3-ol, anhydrous oxalic acid, ethanol.

-

Procedure:

-

In a clean, dry flask, dissolve 2.0 equivalents of 3-(hydroxymethyl)azetidin-3-ol in a minimal amount of warm ethanol.

-

In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in ethanol.

-

Slowly add the oxalic acid solution to the 3-(hydroxymethyl)azetidin-3-ol solution while stirring at room temperature.

-

Continue stirring for 1-2 hours. If a precipitate does not form, the solution can be cooled in an ice bath or a small amount of a non-polar anti-solvent (e.g., diethyl ether) can be added to induce crystallization.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

-

Rationale for Characterization Techniques

The choice of analytical techniques is critical for validating the synthesis of the target organic salt.

-

Mass Spectrometry (MS): This technique will be used to determine the molecular weight of the synthesized salt. The expected molecular ion peak should correspond to the calculated molecular weight of 296.28 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed information about the chemical structure. The spectra should show characteristic peaks for both the azetidine derivative and the oxalate counter-ion, and the integration of the proton signals should confirm the 2:1 stoichiometric ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present. Key absorbances to look for include the broad O-H stretch from the hydroxyl groups and the C=O stretch from the oxalate.

-

Elemental Analysis (CHN): This analysis will determine the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the calculated percentages for the molecular formula C10H20N2O8.

-

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and crystal packing, single-crystal X-ray diffraction is the gold standard. This can be particularly insightful for understanding intermolecular interactions.[14][15]

Potential Applications in Drug Development

The structural motifs present in bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid suggest several potential applications in the field of drug development:

-

Scaffold for Novel Therapeutics: The azetidine ring is a bioisostere for other saturated heterocycles and can improve physicochemical properties such as solubility and metabolic stability.[2]

-

Fragment-Based Drug Discovery: This salt could serve as a fragment for screening against various biological targets. The multiple hydrogen bond donors and acceptors provide points for interaction with protein active sites.

-

Formation of Pharmaceutical Salts: The use of oxalic acid to form salts is a common strategy in pharmaceutical development to improve the properties of an active pharmaceutical ingredient (API).[14][15]

The relationship between the components and their potential application is illustrated below.

Caption: Relationship between components and potential applications.

Conclusion

This technical guide has provided a comprehensive overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, including its calculated molecular weight, the physicochemical properties of its precursors, a detailed protocol for its synthesis, and a robust workflow for its characterization. The insights into the causality behind experimental choices and the potential applications in drug development are intended to equip researchers and scientists with the foundational knowledge required for further investigation and utilization of this compound. The synthesis of novel azetidine-containing molecules remains a significant area of interest in medicinal chemistry, and a thorough understanding of their salt forms is crucial for their successful application.[3][16][17][18]

References

- 1. teachy.ai [teachy.ai]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. 3-(Hydroxymethyl)-3-azetidinol | CAS#:934672-00-1 | Chemsrc [chemsrc.com]

- 5. (2S,3R)-2-(hydroxymethyl)azetidin-3-ol CAS#: 1932211-23-8 [m.chemicalbook.com]

- 6. Oxalic acid - Wikipedia [en.wikipedia.org]

- 7. Oxalic Acid Formula - Structure and Equivalent Weight [pw.live]

- 8. Calculate the molar mass of oxalic acid C 12 O 16 H class 11 chemistry CBSE [vedantu.com]

- 9. quora.com [quora.com]

- 10. Calculate the Molar Mass of Oxalic Acid (C = 12, O = 16, H = 1) [unacademy.com]

- 11. Physical and chemical properties of oxalic acids.how they react with - askIITians [askiitians.com]

- 12. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 13. All You Need to Know About Oxalic Acid | Oasis Chemical Suppliers [oasischemical.ae]

- 14. Faster characterization of organic salts [bionity.com]

- 15. Faster characterization of organic salts [analytica-world.com]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. api.pageplace.de [api.pageplace.de]

- 18. Azetidine synthesis [organic-chemistry.org]

The Ascendance of 3-Hydroxyazetidine Derivatives: A Technical Guide for Modern Medicinal Chemistry

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The strategic incorporation of small, saturated heterocycles has emerged as a powerful approach to imbue drug candidates with favorable three-dimensional structural attributes. Among these, the 3-hydroxyazetidine moiety has garnered significant attention, transitioning from a niche building block to a privileged scaffold in contemporary drug discovery.[1] This guide provides an in-depth exploration of the multifaceted applications of 3-hydroxyazetidine derivatives, offering field-proven insights into their synthesis, unique physicochemical properties, and transformative potential across a spectrum of therapeutic areas.

The 3-Hydroxyazetidine Scaffold: A Nexus of Favorable Physicochemical Properties

The allure of the 3-hydroxyazetidine scaffold lies in its unique amalgamation of structural and electronic features. The four-membered azetidine ring, inherently strained, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions. The presence of the hydroxyl group at the 3-position introduces a vector for hydrogen bonding, enhancing solubility and providing a key interaction point with biological targets.[2]

The key attributes of the 3-hydroxyazetidine scaffold include:

-

Improved Solubility and Polarity: The hydroxyl group acts as a hydrogen bond donor and acceptor, often leading to a significant improvement in the aqueous solubility of parent molecules, a critical parameter for oral bioavailability.[2][3]

-

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocycles like piperidine.[4] This can lead to a longer in vivo half-life and increased drug exposure.

-

Three-Dimensional Vector: The non-planar nature of the azetidine ring and the defined stereochemistry of the hydroxyl group provide a well-defined three-dimensional exit vector for further chemical elaboration, allowing for precise exploration of binding pockets.

-

Lower Basicity: The pKa of the azetidine nitrogen is typically lower than that of larger cyclic amines, which can be beneficial for reducing off-target effects, such as hERG inhibition, and improving cell permeability.

Figure 1: Key structural and physicochemical features of the 3-hydroxyazetidine scaffold.

Synthetic Strategies for Accessing 3-Hydroxyazetidine Derivatives

The growing utility of 3-hydroxyazetidine has spurred the development of robust and scalable synthetic routes. A prevalent and industrially viable approach involves the cyclization of precursors derived from epichlorohydrin and an appropriate amine.[5][6]

A general synthetic workflow is depicted below:

Figure 2: Generalized synthetic workflow for the preparation of 3-hydroxyazetidine and its derivatives.

Exemplary Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

This two-step protocol provides a reliable method for the preparation of the commonly used N-Boc protected 3-hydroxyazetidine, starting from the commercially available 1-(diphenylmethyl)-3-hydroxyazetidine.

Step 1: Hydrogenolysis of 1-(Diphenylmethyl)-3-hydroxyazetidine

-

Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

-

Add 10% palladium on carbon catalyst (10.0 g).

-

Carry out catalytic hydrogenation at room temperature for 3 hours.

-

Upon reaction completion, remove the catalyst by filtration.

Step 2: Boc Protection

-

To the filtrate from Step 1, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[7]

Harnessing 3-Hydroxyazetidine for Pharmacokinetic Optimization

A key driver for the adoption of the 3-hydroxyazetidine scaffold is its demonstrated ability to enhance the metabolic stability of drug candidates.[4] Replacement of more metabolically labile groups, such as piperidines, with an azetidine moiety can effectively block common metabolic pathways like N-dealkylation.

Table 1: Comparative Pharmacokinetic Properties of Heterocyclic Linkers

| Heterocycle | Key Advantages | Potential Liabilities |

| Azetidine | High metabolic stability (resistance to N-dealkylation)[4] | Can be synthetically challenging |

| Piperidine | Versatile and well-established chemistry | Susceptible to N-dealkylation and ring oxidation |

| Piperazine | Can improve solubility | Potential for multiple metabolic hot spots |

| Morpholine | Generally good metabolic stability and solubility | Can sometimes lead to high clearance |

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the 3-hydroxyazetidine scaffold is evident in its application across a wide range of therapeutic areas.

Neuroscience: Crafting CNS-Permeant Modulators

The polarity and hydrogen bonding capacity of the 3-hydroxyazetidine moiety, coupled with its ability to reduce pKa, make it an attractive scaffold for designing CNS-penetrant drugs.[2][3] It has been successfully incorporated into molecules targeting various neurological and psychiatric disorders.

-

Triple Reuptake Inhibitors for Depression: In the development of broad-spectrum antidepressants, 3-aminoazetidine derivatives, derived from 3-hydroxyazetidine, have been explored as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[8] The azetidine core serves as a compact scaffold to present the necessary pharmacophoric elements for transporter binding.

Infectious Diseases: A Building Block for Novel Antibiotics

3-Hydroxyazetidine hydrochloride is a crucial intermediate in the synthesis of certain classes of antibiotics, including fluoroquinolones.[5] The incorporation of the azetidine ring can influence the spectrum of activity and pharmacokinetic properties of these agents.

Enzyme Inhibition: A Versatile Tool for Target Engagement

The 3-hydroxyazetidine scaffold has been utilized in the design of various enzyme inhibitors.

-

β-Hexosaminidase Inhibitors: N-methylazetidine amide derivatives have been shown to be specific and potent inhibitors of β-hexosaminidases at the micromolar level.[9]

-

Protease Inhibitors: The constrained nature of the azetidine ring can be used to mimic peptide turns, making it a valuable component in the design of protease inhibitors, for example, in the context of hepatitis C treatment.[10]

3-Hydroxyazetidine as a Bioisosteric Replacement

The concept of bioisosterism, the substitution of one chemical group with another to create a new compound with similar biological properties, is a cornerstone of medicinal chemistry. The 3-hydroxyazetidine moiety has emerged as a valuable bioisostere for various functional groups.

-

Peptide Isosteres: 3-Hydroxyazetidine carboxylic acids can be incorporated into peptides as non-proteinogenic amino acids.[9][11] Their stability at both acidic and neutral pH makes them excellent candidates for creating peptide isosteres with improved pharmacokinetic properties.[9]

Challenges and Future Perspectives

While the 3-hydroxyazetidine scaffold offers numerous advantages, challenges related to its synthesis, particularly on an industrial scale, can be a consideration.[5] The inherent ring strain, while beneficial for conformational restriction, can also introduce reactivity that must be carefully managed in multi-step syntheses.

The future of 3-hydroxyazetidine derivatives in medicinal chemistry appears bright. The continued development of novel synthetic methodologies will undoubtedly make this scaffold more accessible. We can anticipate its increased application in areas such as targeted protein degradation (as a component of PROTACs) and in the design of covalent inhibitors, where the hydroxyl group can be functionalized as a reactive handle.

Conclusion

3-Hydroxyazetidine has firmly established itself as a valuable and versatile scaffold in the medicinal chemist's toolbox. Its unique combination of properties—conformational rigidity, enhanced solubility, and metabolic stability—provides a powerful platform for addressing many of the challenges encountered in modern drug discovery. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, the strategic deployment of the 3-hydroxyazetidine moiety is poised to play an increasingly pivotal role in the development of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 11. researchgate.net [researchgate.net]

role of oxalic acid in co-crystal and salt formation

An In-Depth Technical Guide on the Role of Oxalic Acid in Co-crystal and Salt Formation

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical solid-form development, the strategic selection of co-formers and counter-ions is paramount for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). Oxalic acid, the simplest dicarboxylic acid, has emerged as a uniquely versatile and powerful tool in this arena. Its distinct structural and chemical attributes, including strong acidity and the capacity for robust hydrogen bonding, position it as a frequent candidate for forming both co-crystals and salts. This technical guide provides an in-depth exploration of the fundamental principles governing the interaction of oxalic acid with APIs. We will delve into its physicochemical properties, the predictive power of the ΔpKa rule in determining the salt-co-crystal continuum, the prevalent supramolecular synthons it forms, and the experimental methodologies for screening, synthesis, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage oxalic acid to enhance the solubility, stability, and bioavailability of pharmaceutical compounds.

Introduction: The Dual Role of Oxalic Acid in Solid-Form Engineering

The majority of active pharmaceutical ingredients (APIs) are brought to market as crystalline solids. The specific solid form of an API profoundly influences its solubility, dissolution rate, stability, and manufacturability. Two of the most effective strategies for modifying these properties are the formation of salts and co-crystals.[1] Salts are formed through the transfer of a proton from an acidic to a basic site, resulting in an ionic pair.[2] Co-crystals, on the other hand, are multi-component crystals where the API and a co-former are held together by non-ionic interactions, most commonly hydrogen bonds.[3]

Oxalic acid (H₂C₂O₄) occupies a special place in the toolkit of a crystal engineer.[4] As a dicarboxylic acid, it possesses two acidic protons, making it a potent proton donor for salt formation with basic APIs.[5] Simultaneously, its carboxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of stable co-crystals with a wide range of APIs.[6] This dual capability makes oxalic acid a versatile excipient for tuning the properties of pharmaceutical solids.

Physicochemical Properties of Oxalic Acid: A Foundation for Versatility

The utility of oxalic acid in co-crystal and salt formation is rooted in its fundamental physicochemical properties. It is a white, crystalline solid that typically exists as a dihydrate (H₂C₂O₄·2H₂O).[7] The anhydrous form has two known polymorphs, one with a chain-like structure and the other with a sheet-like structure, both dictated by hydrogen bonding.[8][9]

| Property | Value | Source |

| Molecular Formula | C₂H₂O₄ | [7] |

| Molar Mass | 90.034 g/mol (anhydrous), 126.065 g/mol (dihydrate) | [7] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 189-191 °C (anhydrous), 101.5 °C (dihydrate) | [7] |

| pKa₁ | 1.23 - 1.27 | [10][11][12] |

| pKa₂ | 4.19 - 4.28 | [10][11] |

Oxalic acid is a relatively strong organic acid, significantly more acidic than acetic acid.[10] This is a critical factor in its propensity to form salts with basic APIs. Its two pKa values allow for the formation of both hydrogenoxalate and oxalate anions, offering further flexibility in salt formation.[13] The presence of two carboxylic acid groups also provides a rich scaffold for hydrogen bonding, a key interaction in the formation of co-crystals.[14]

The Salt-Co-crystal Continuum: The Predictive Power of the ΔpKa Rule

A fundamental question when reacting an acidic co-former like oxalic acid with a basic API is whether the resulting solid will be a salt or a co-crystal. The ΔpKa rule provides a useful guideline for this prediction.[15] It is defined as the difference between the pKa of the protonated base (API) and the pKa of the acid (oxalic acid):

ΔpKa = pKa(protonated base) - pKa(acid)

-

ΔpKa > 4: A large difference in acidity and basicity strongly favors proton transfer, and a salt is almost always formed.[16]

-

ΔpKa < -1: When the acid is much weaker than the protonated base, proton transfer is unlikely, and a co-crystal is the expected product.[16]

-

-1 < ΔpKa < 4: This is an intermediate zone where either a salt or a co-crystal may form. The outcome can be influenced by factors such as solvation and the specific crystal packing environment.[16]

Caption: The ΔpKa rule for predicting salt or co-crystal formation.

Supramolecular Synthons Involving Oxalic Acid

In the context of co-crystals, the predictable patterns of hydrogen bonding are referred to as supramolecular synthons. Oxalic acid, with its two carboxylic acid groups, can participate in several robust synthons. The most common is the carboxylic acid-pyridine synthon, where the acidic proton of oxalic acid forms a strong hydrogen bond with the nitrogen of a pyridine ring on the API.[17] Another prevalent motif is the carboxylic acid dimer, where two oxalic acid molecules hydrogen bond to each other.[14]

Caption: Common supramolecular synthons involving oxalic acid.

Experimental Methodologies

Screening for Co-crystal and Salt Formation

A systematic screening process is essential to identify the formation of new solid forms between an API and oxalic acid.[18] Both solution-based and solid-state methods are commonly employed.

Experimental Protocol: Liquid-Assisted Grinding (LAG) Screening

-

Preparation: Accurately weigh equimolar amounts of the API and oxalic acid (dihydrate or anhydrous) and place them in a milling jar with a grinding ball.

-

Solvent Addition: Add a small amount (a few microliters) of a suitable solvent (e.g., ethanol, acetonitrile, water). The choice of solvent can influence the outcome.

-

Grinding: Mill the mixture for a predetermined time (e.g., 30-60 minutes) at a set frequency.

-

Isolation: Isolate the resulting solid powder.

-

Characterization: Analyze the solid using Powder X-ray Diffraction (PXRD) to identify any new crystalline phases. Further characterization can be performed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of Oxalic Acid Co-crystals and Salts

Once a new solid form is identified, larger quantities can be prepared for further characterization and testing. Solution crystallization is a common method for growing single crystals suitable for structural determination.[19]

Experimental Protocol: Solution Crystallization

-

Dissolution: Dissolve the API and oxalic acid in a suitable solvent or solvent mixture at an elevated temperature to achieve a clear solution. The stoichiometry of the API and oxalic acid should be based on the results of the screening.

-

Crystallization: Allow the solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed.

-

Isolation: Collect the resulting crystals by filtration.

-

Drying: Dry the crystals under vacuum or at a slightly elevated temperature to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the bulk material using PXRD, DSC, and TGA. Single-crystal X-ray diffraction can be used to determine the crystal structure.

Characterization Techniques

A suite of analytical techniques is necessary to fully characterize the new solid form and determine if it is a salt or a co-crystal.[20][21]

| Technique | Application |

| Powder X-ray Diffraction (PXRD) | Identifies new crystalline phases and confirms phase purity. |

| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the precise three-dimensional arrangement of molecules in the crystal, definitively distinguishing between a salt and a co-crystal. |

| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting, and can indicate the formation of a new solid form with a distinct melting point. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can identify the presence of solvates or hydrates. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can provide evidence of proton transfer by observing shifts in the carbonyl stretching frequencies. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | A powerful technique for characterizing the local environment of atoms and can help distinguish between salts and co-crystals. |

Case Studies: Oxalic Acid in Action

The literature provides numerous examples of the successful application of oxalic acid in forming co-crystals and salts with improved pharmaceutical properties.

-

Rivaroxaban-Oxalic Acid Co-crystal: A study on the crystallization process of a rivaroxaban-oxalic acid co-crystal was conducted to establish a reliable method for its preparation.[19] This work highlights the importance of understanding phase diagrams for successful scale-up.

-

Pyrazinamide-Oxalic Acid Co-crystal: A new co-crystal of the anti-tuberculosis drug pyrazinamide with oxalic acid was prepared via mechanochemistry.[22] This study demonstrated that using oxalic acid dihydrate can lead to a self-accelerated liquid-assisted grinding process.

-

9-Ethyladenine Salts with Oxalic Acid: An investigation into the multicomponent solids of 9-ethyladenine and oxalic acid revealed the formation of several new salt forms.[23] This showcases the versatility of oxalic acid in forming various stoichiometric ratios.

-

Glibenclamide-Oxalic Acid Co-crystal: The formation of a co-crystal between the poorly soluble drug glibenclamide and oxalic acid was achieved using a thermal solvent-free method, demonstrating an alternative to traditional solvent-based approaches.[24]

Conclusion: A Versatile Building Block for Solid-Form Innovation

Oxalic acid stands out as a highly effective and versatile tool in pharmaceutical solid-form development. Its strong acidic nature, coupled with its capacity for robust hydrogen bonding, allows for the rational design of both salts and co-crystals. By understanding its fundamental physicochemical properties and applying the predictive power of the ΔpKa rule, researchers can strategically employ oxalic acid to modulate the properties of APIs. The experimental methodologies outlined in this guide provide a framework for the successful screening, synthesis, and characterization of new solid forms. As the demand for drugs with enhanced solubility, stability, and bioavailability continues to grow, the role of versatile co-formers and counter-ions like oxalic acid will undoubtedly become even more critical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxalic acid - Wikipedia [en.wikipedia.org]

- 8. Oxalic Acid | Formula, Uses & Properties - Lesson | Study.com [study.com]

- 9. Mechanical properties of anhydrous oxalic acid and oxalic acid dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Oxalic_acid [chemeurope.com]

- 11. brainly.com [brainly.com]

- 12. library.gwu.edu [library.gwu.edu]

- 13. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Theoretical description of hydrogen bonding in oxalic acid dimer and trimer based on the combined extended-transition-state energy decomposition analysis and natural orbitals for chemical valence (ETS-NOCV) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. In Situ Investigation of a Self-Accelerated Cocrystal Formation by Grinding Pyrazinamide with Oxalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Solubility Profiling of Bis(3-(hydroxymethyl)azetidin-3-ol) Oxalic Acid: A Methodological and Interpretive Guide

An In-Depth Technical Guide

Abstract

The determination of solubility is a cornerstone of early-phase drug development, profoundly influencing a compound's formulation strategy, bioavailability, and overall clinical viability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a polar, multi-functional molecule. We delve into the theoretical underpinnings of its solubility based on molecular structure, present a robust experimental framework for solvent selection, and provide a detailed, self-validating protocol for equilibrium solubility determination via the shake-flask method. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a comprehensive and mechanistically sound solubility profile for this and structurally related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] An API must be in a dissolved state to be absorbed from the gastrointestinal tract or other administration sites. Bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, with the molecular formula 2(C₄H₉NO₂)·C₂H₂O₄[2], presents a unique structural profile. It is a salt formed from a highly functionalized azetidine derivative and oxalic acid. The parent molecule contains two hydroxyl (-OH) groups and a secondary amine, conferring significant polarity. The formation of an oxalate salt further enhances its hydrophilic character.

Understanding the solubility of this compound across a spectrum of solvents is not merely an academic exercise; it is a prerequisite for:

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for processes like crystallization and purification.[3][4]

-

Biopharmaceutics Classification System (BCS) Categorization: Determining if the API is "highly soluble," a key parameter in the BCS framework which can allow for biowaivers, reducing the need for in vivo bioequivalence studies.[5][6]

-

Predicting In Vivo Behavior: Early solubility data helps in forecasting potential absorption challenges and guiding strategies for solubility enhancement if needed.[1]

This guide will provide the theoretical and practical framework to systematically evaluate the solubility of this compound.

Theoretical Principles: A Structural Perspective on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the dissolution process. For bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, several structural features are paramount:

-

High Polarity: The presence of multiple hydroxyl (-OH) groups, amine functionalities (-NH-), and the carboxylic acid groups of the oxalate counter-ion make the molecule highly polar.

-

Hydrogen Bonding Capacity: The hydroxyl and amine groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors. This allows for strong, favorable interactions with polar protic solvents like water and alcohols.[7]

-

Ionic Character: As an oxalate salt, the compound exists in an ionic form, which drastically increases its affinity for highly polar solvents, particularly water, compared to its neutral free-base form.

-

Molecular Size: While larger molecules can sometimes be harder to solvate, the high density of polar functional groups in this compound is expected to be the dominant factor in polar media.[9][10]

Based on these features, we can predict that bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid will exhibit high solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO), and very low solubility in non-polar solvents (e.g., hexane, toluene).

Experimental Design: Rational Solvent Selection